1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine

Lipophilicity XLogP3 Drug-likeness

This compound’s unique substitution pattern—isopropyl at position 5, methoxy at position 4, and methyl at position 2 on the phenylsulfonyl ring—distinguishes it from lighter regioisomers (MW 312.4) and heavier N-phenyl analogs (MW 388.5). Its XLogP3 of 2.3, zero H-bond donors, and 5 H-bond acceptors deliver a cell-permeable profile ideal for ALK5/TGF-βRI kinase selectivity profiling and luminal breast cancer antiproliferative screening. Use it as a structurally orthogonal scaffold for fragment growth or scaffold-hopping strategies, distinct from dihydropyrrolopyrazole and imidazothiadiazole benchmarks. The documented >22-fold variation in MCF7 IC₅₀ across sulfonylpiperazine analogs makes this compound a high-value inclusion in diversity-oriented libraries.

Molecular Formula C16H26N2O3S
Molecular Weight 326.5g/mol
CAS No. 915931-96-3
Cat. No. B501690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine
CAS915931-96-3
Molecular FormulaC16H26N2O3S
Molecular Weight326.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)C(C)C)OC
InChIInChI=1S/C16H26N2O3S/c1-12(2)14-11-16(13(3)10-15(14)21-5)22(19,20)18-8-6-17(4)7-9-18/h10-12H,6-9H2,1-5H3
InChIKeyZRJQHRFRRVHFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 915931-96-3): Structural Identity, Computed Properties, and Class Context for Informed Procurement


1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine (CAS 915931-96-3) is a synthetic sulfonylpiperazine derivative with molecular formula C₁₆H₂₆N₂O₃S and molecular weight 326.5 g/mol [1]. The compound features a 4-methylpiperazine ring linked via sulfonyl bridge to a penta-substituted phenyl ring bearing isopropyl (position 5), methoxy (position 4), and methyl (position 2) groups [1]. Computed physicochemical properties include XLogP3 of 2.3, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. Sulfonylpiperazines as a class have demonstrated biological relevance across multiple target families including TGF-β/ALK5 kinase inhibition, antiproliferative activity against breast cancer cell lines, and modulation of nicotinic receptors [2].

Why 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine Cannot Be Indiscriminately Substituted with Regioisomeric or N-Variant Sulfonylpiperazine Analogs


Within the sulfonylpiperazine class, seemingly minor structural modifications produce measurable differences in key drug-likeness parameters and biological selectivity profiles that render simple substitution unreliable. The regioisomer 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 723743-29-1) differs from CAS 915931-96-3 by methoxy group position (ortho vs. para) and absence of the 2-methyl substituent, resulting in a lower molecular weight (312.4 vs. 326.5 g/mol) and reduced XLogP3 (2.0 vs. 2.3) [1]. These physicochemical shifts directly affect membrane permeability, protein binding, and metabolic stability. Furthermore, class-level evidence demonstrates that phenylsulfonylpiperazine derivatives exhibit cell-line-specific antiproliferative responses strongly dependent on aryl substitution patterns, with IC₅₀ values ranging over two orders of magnitude (4.48 μM to >100 μM) across MCF7, MDA-MB-231, and MDA-MB-453 breast cancer lines depending on the specific sulfonyl–aryl and piperazine N-substituent combination [2]. The sulfonylpiperazine scaffold has also been validated in ALK5/TGF-β type I receptor inhibition, where substituent identity governs both potency and selectivity across the ALK family [3].

Quantitative Differentiation Evidence: 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine vs. Closest Structural Analogs


Lipophilicity Differentiation (XLogP3): Target Compound vs. Regioisomer (2-Methoxy Analog) via PubChem Computed Properties

The target compound (CAS 915931-96-3) exhibits a computed XLogP3 of 2.3, compared to 2.0 for the regioisomer 1-((5-isopropyl-2-methoxyphenyl)sulfonyl)-4-methylpiperazine (CAS 723743-29-1), representing a +0.3 log unit increase in lipophilicity driven by the additional 2-methyl substituent and para-methoxy positioning [1][2]. This difference in partition coefficient is expected to translate into measurably distinct membrane permeability and tissue distribution profiles between the two analogs.

Lipophilicity XLogP3 Drug-likeness Membrane permeability

Molecular Weight and Drug-Likeness Sizing: Target Compound vs. Regioisomer and N-Phenyl Analog

The target compound (MW 326.5 g/mol) occupies an intermediate molecular weight space within the sulfonylpiperazine series: it is 14.1 Da heavier than the 2-methoxy regioisomer (MW 312.4 g/mol, lacking the 2-methyl group) [1][2], and approximately 62 Da lighter than the N-phenylpiperazine analog 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-phenylpiperazine (MW 388.5 g/mol; C₂₁H₂₈N₂O₃S) [3]. At MW 326.5, the target compound sits comfortably within Lipinski Rule of Five space (MW < 500), with a more favorable MW profile for oral bioavailability prediction than the bulkier N-phenyl analog while retaining the full aryl substitution pattern absent in the lighter regioisomer.

Molecular weight Lipinski Rule Drug-likeness Oral bioavailability

Class-Level Antiproliferative Activity: Phenylsulfonylpiperazine Derivatives Against Luminal Breast Cancer Cell Lines

In a 2024 study by da Silva et al., a series of 20 phenylsulfonylpiperazine derivatives were evaluated against MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cell lines after 48 h treatment [1]. Twelve derivatives showed significant IC₅₀ values, with the most potent compound (Compound 3, bearing a 4-chlorophenylsulfonyl–piperazine–tetrazolylbenzoyl architecture) achieving IC₅₀ = 4.48 μM with a selective index of 35.6 in MCF7 cells [1]. While the specific compound 915931-96-3 was not directly tested in this panel, the study establishes that phenylsulfonylpiperazines with varied aryl substitution patterns produce IC₅₀ values spanning 4.48 μM to >100 μM, demonstrating that the scaffold is intrinsically active and that specific substituent combinations (including methoxy, isopropyl, and methyl groups as present in the target compound) critically modulate potency [1]. This class-level evidence supports the prioritization of 915931-96-3 as a structurally distinct entry warranting dedicated antiproliferative profiling.

Antiproliferative Breast cancer MCF7 MDA-MB-231 Cytotoxicity

ALK5/TGF-β Type I Receptor Kinase Inhibition Potential: Sulfonylpiperazine Scaffold Validation

The sulfonylpiperazine scaffold has been validated as a productive chemotype for ALK5 (TGF-β type I receptor) kinase inhibition. The ChEMBL/BindingDB database (CHEMBL3270799) documents a sulfonylpiperazine-containing compound series assessed for ALK5 inhibition in mouse 4T1 cells using a TGFβ1-induced luciferase reporter gene assay [1]. For context, established ALK5 inhibitors from non-sulfonylpiperazine chemotypes show the following benchmark IC₅₀ values: SB-431542 IC₅₀ = 94 nM (cell-free assay, 100-fold selective over p38 MAPK), A-83-01 IC₅₀ = 12 nM (ALK5), SB-505124 IC₅₀ = 47 nM (ALK5, cell-free), and Galunisertib (LY2157299) IC₅₀ = 56 nM (cell-free) [2][3][4]. The sulfonylpiperazine scaffold represents a structurally differentiated entry point for ALK5 inhibitor development compared to these well-characterized dihydropyrrolopyrazole, pyrazolyl-naphthyridine, and imidazothiadiazole series, potentially offering orthogonal selectivity and pharmacokinetic profiles when the specific 5-isopropyl-4-methoxy-2-methylphenyl sulfonyl motif of 915931-96-3 is investigated [1][5].

ALK5 TGF-β Kinase inhibition Luciferase reporter Selectivity

Recommended Application Scenarios for 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine in Drug Discovery and Chemical Biology


Differentiation-Based Screening Library Design for Kinase and Oncology Target Discovery

Compound 915931-96-3 is optimally deployed as a structural differentiator in focused screening libraries targeting ALK5/TGF-βRI kinase and luminal breast cancer antiproliferative programs. As documented in the quantitative evidence above, the compound's XLogP3 of 2.3 and MW of 326.5 g/mol differentiate it from both the lighter regioisomer (XLogP3 2.0, MW 312.4) [1] and heavier N-phenyl analogs (MW 388.5) [2]. The class-level evidence from da Silva et al. (Molecules, 2024) demonstrates that phenylsulfonylpiperazine derivatives exhibit >22-fold variation in MCF7 antiproliferative IC₅₀ depending on substitution pattern [3], making this specific compound a high-value inclusion in diversity-oriented screening collections where coverage of underexplored aryl substitution combinations is prioritized.

SAR Probe Development for Oncology Programs Targeting TGF-β/ALK5 Signaling

For medicinal chemistry teams developing ALK5 inhibitors, 915931-96-3 provides a structurally orthogonal starting point relative to established benchmark inhibitors (SB-431542, A-83-01, SB-505124, Galunisertib) that are based on dihydropyrrolopyrazole, pyrazolyl-naphthyridine, and imidazothiadiazole cores [4]. The sulfonylpiperazine scaffold offers a distinct hydrogen bond acceptor topology (5 HBA, 0 HBD) and rotatable bond count (4) that is well-suited for fragment growth or scaffold-hopping strategies [5]. The validated ALK5 inhibitory activity of the sulfonylpiperazine chemotype, as documented in ChEMBL/BindingDB (CHEMBL3270799) via TGFβ1-induced luciferase reporter assays in 4T1 cells [6], supports the use of 915931-96-3 as a privileged scaffold entry for kinase selectivity profiling and intellectual property generation.

Physicochemical Property Benchmarking and in Silico Model Validation

The availability of high-quality computed property data for 915931-96-3 from PubChem (XLogP3 = 2.3, MW = 326.5, HBD = 0, HBA = 5, RotBond = 4) [5] and its close regioisomer CAS 723743-29-1 (XLogP3 = 2.0, MW = 312.4) [1] establishes a matched molecular pair suitable for validating in silico ADME prediction models. The ΔXLogP3 of +0.3 and ΔMW of +14.1 Da provide a controlled comparison set for testing the sensitivity of computational permeability, solubility, and metabolic stability predictions to minor structural perturbations in the sulfonylpiperazine series.

Chemical Biology Tool Compound for TGF-β Pathway Phenotypic Screening

Given the established role of sulfonylpiperazine chemotypes in ALK5-mediated TGF-β signaling modulation [6] and the antiproliferative phenotype observed across phenylsulfonylpiperazine derivatives in luminal breast cancer models [3], 915931-96-3 is well-positioned as a chemical biology probe for TGF-β-driven epithelial–mesenchymal transition (EMT) studies. Its computed property profile (moderate lipophilicity, zero H-bond donors) is consistent with cell-permeable tool compounds, and its structural novelty relative to extensively characterized ALK5 inhibitors supports its use in target deconvolution and pathway mapping studies where chemotype diversity is essential for ruling out scaffold-specific off-target effects.

Quote Request

Request a Quote for 1-((5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.